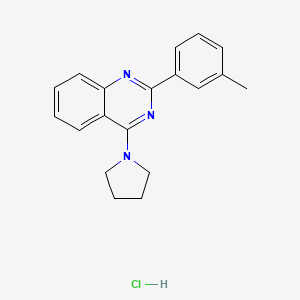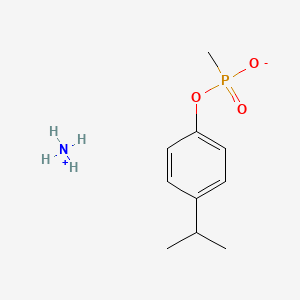
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride, also known as MPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazoline family of compounds and has been found to have a variety of physiological effects. In
作用機序
The mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride is not fully understood. However, it is known to act on a variety of cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has also been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has also been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in lab experiments is that it is a well-studied compound with known synthesis methods and properties. It has also been found to have a variety of potential therapeutic applications, making it a promising compound for further research.
However, there are also limitations to using 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Another limitation is that 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride. One area of research could be to further investigate its potential as an anti-cancer agent, including its efficacy against different types of cancer and its potential use in combination with other drugs.
Another area of research could be to investigate its potential as an anti-inflammatory agent, including its mechanism of action and its efficacy in animal models of inflammation.
Finally, future research could focus on improving the synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride and developing new derivatives with improved properties, such as increased potency or decreased toxicity.
Conclusion
In conclusion, 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride is a well-studied compound with potential therapeutic applications in cancer and inflammation. Its mechanism of action is not fully understood, but it has been found to act on a variety of cellular pathways and enzymes. While there are limitations to using 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride in lab experiments, its potential as a therapeutic agent makes it a promising compound for further research.
合成法
The synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride involves the reaction of 3-methylbenzylamine with 2-chloro-4-(1-pyrrolidinyl)quinazoline in the presence of a catalyst. The reaction yields 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride hydrochloride as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been studied for its potential therapeutic applications in a variety of diseases. One of the major areas of research has been its potential as an anti-cancer agent. Studies have shown that 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis, asthma, and cardiovascular disease. 2-(3-methylphenyl)-4-(1-pyrrolidinyl)quinazoline hydrochloride has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3.ClH/c1-14-7-6-8-15(13-14)18-20-17-10-3-2-9-16(17)19(21-18)22-11-4-5-12-22;/h2-3,6-10,13H,4-5,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSPEFVUUKLLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6908705 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)

![1-ethyl-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4888911.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4888925.png)
![ethyl 7-methyl-2-[(4-methylphenyl)amino]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate](/img/structure/B4888928.png)
![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)
![N-(1-{1-[2-(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4888935.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4888938.png)
![2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)
![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)
![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4888966.png)